1,4-Diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure. This structural motif is found in various natural products and biologically active compounds. In scientific research, 1,4-Diazepan-2-one derivatives serve as important building blocks for synthesizing complex molecules and as scaffolds for developing novel therapeutics. For example, they are key components of liposidomycins, a family of nucleoside antibiotics. []
1,4-Diazepan-2-one is a heterocyclic organic compound that belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its structural features that allow for diverse biological activities. The presence of the carbonyl group at the second position contributes to its reactivity and potential as a pharmacophore.
1,4-Diazepan-2-one can be derived from various synthetic routes involving the condensation of different precursors. It is classified under the category of cyclic amides and is often utilized in the synthesis of more complex pharmaceutical agents. The compound's derivatives are explored for their therapeutic potential, particularly in treating conditions such as diabetes and as antimicrobial agents.
The synthesis of 1,4-Diazepan-2-one can be achieved through several methods:
The molecular structure of 1,4-Diazepan-2-one features a seven-membered ring with two nitrogen atoms located at positions one and four, and a carbonyl group at position two. The general formula can be represented as .
Key Structural Features:
1,4-Diazepan-2-one can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds derived from 1,4-Diazepan-2-one often involves interaction with specific biological targets:
1,4-Diazepan-2-one exhibits several notable physical and chemical properties:
1,4-Diazepan-2-one and its derivatives have diverse applications in scientific research:
Cyclocondensation between o-phenylenediamine (OPD) and carbonyl compounds is a fundamental route to 1,4-diazepan-2-ones. This reaction proceeds via nucleophilic attack of the primary amine on electrophilic carbonyls (ketones, aldehydes, or α,β-unsaturated ketones), followed by imine formation and subsequent lactamization. Heteropolyacid (HPA) catalysts (e.g., H₅PMo₁₀V₂O₄₀) significantly enhance efficiency, reducing reaction times from 12 hours to 30 minutes while achieving yields >85% [4]. Solvent polarity critically influences regioselectivity: polar aprotic solvents like DMF favor diazepanone formation, while protic solvents may yield benzimidazole by-products. Recent advances employ chalcone derivatives as electrophiles, enabling the introduction of aryl/heteroaryl substituents at the C4 position of the diazepanone ring. For example, SiO₂–Al₂O₃-catalyzed cyclocondensation of OPD and chalcones delivers 4-aryl-1,5-benzodiazepin-2-ones, though yields vary with substituent electronics (electron-withdrawing groups: 56–67%; electron-donating: 75–88%) [4].
Table 1: Cyclocondensation Routes to 1,4-Diazepan-2-ones
Carbonyl Precursor | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Chalcones | SiO₂–Al₂O₃ | Ethanol, reflux, 6 h | 75–88 | [4] |
3-(Pyrazolyl)propenones | Piperidine/AcOH | DMF, reflux, 8–10 h | 56–79 | [4] |
Chromene-derived enones | Glacial AcOH | Ethanol, reflux | 39–67 | [4] |
1,3-Dicarbonyls | Sulfur-doped graphene | DCM, reflux, 6 h | 85 | [4] |
Transition-metal-catalyzed intramolecular C–N coupling provides direct access to constrained diazepanone scaffolds. Copper(I)/N,N-dimethylglycine-mediated cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides yields azetidine-fused diazepinones (91–98% yield), where the strained azetidine serves as a latent functionalization handle [3]. Alternatively, hypervalent iodine reagents like PIFA [phenyliodine(III) bis(trifluoroacetate)] generate N-acylnitrenium ions from N-alkoxyamides, enabling electrophilic aromatic amidation. This method constructs benzodiazepin-2-ones via 7-endo-trig cyclization without pre-functionalizing the aromatic ring, achieving 70–92% yields with complete regioselectivity for para-substitution on electron-rich arenes [6]. Ring strain drives lactamization in aziridine carboxylates, where N-alkylation with 2-bromomethylaryl trifluoroacetamides triggers aziridine ring opening by bromide, followed by base-mediated cyclization to form 1,4-benzodiazepines [2].
Table 2: Comparison of Intramolecular Amidation Techniques
Precursor | Key Reagent/Catalyst | Cyclization Mode | Yield Range |
---|---|---|---|
2-Bromobenzylazetidine carboxamides | CuI/DMGC | C–N cross-coupling | 91–98% |
N-Alkoxy-o-aminoaryl amides | PIFA | N-Acylnitrenium ion cyclization | 70–92% |
Methyl 1-arylaziridine-2-carboxylates | Et₃N (base) | Tandem alkylation/ring opening | 64–78% |
Enantioselective synthesis leverages chiral catalysts to install stereocenters during diazepanone ring formation. Grubbs-II catalysts with chiral N-heterocyclic carbene ligands enable asymmetric ring-closing metathesis (RCM) of diallylurea precursors, affording 1,4-diazepan-2-ones with 92% ee [8]. Bis-benzoyl protection of the urea nitrogen is crucial to prevent catalyst poisoning. For substrates requiring C–N bond formation, iridium complexes modified with (R)-BINAP achieve 78% ee in N-alkylation of amine precursors using alcohols as alkylating agents via borrowing-hydrogen catalysis [8]. L-Ascorbic acid serves as a chiral pool starting material for non-racemic 1,4-dimethyl-1,4-diazepan-2-ones, where the inherent chirality of the vitamin directs stereoselective transformations without racemization [1].
Racemic 1,4-diazepan-2-ones are resolved via diastereomeric salt crystallization using chiral acids (e.g., dibenzoyl-D-tartaric acid). The differential solubility of diastereomers in solvents like ethanol/water mixtures allows physical separation, typically achieving >95% de [8]. Enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer of N-unsubstituted diazepanones, leaving the (S)-isomer unreacted (E-values >200). X-ray crystallography confirms absolute configurations: the diazepanone ring adopts a boat conformation with the substituent at C4 determining the equatorial/axial orientation of chiral centers. For C-methylated derivatives, the methyl group prefers equatorial positioning, minimizing 1,3-diaxial strain [1] [8].
Selective N-functionalization exploits the differential nucleophilicity of the diazepanone ring nitrogens. The amide nitrogen (N2) resists alkylation due to resonance stabilization, while the secondary amine (N1) undergoes efficient N-alkylation. Methyl triflate quantitatively methylates N1 of azetidine-fused diazepinones at 0°C within 1 hour, forming triflate salts for downstream ring-opening [3]. N-Acylation employs EDC/HOBt activation: coupling N-Boc-1,4-diazepan-2-one with carboxylic acids yields C3-amide derivatives (75–90%). For N-arylations, copper-catalyzed Ullmann-type reactions with aryl iodides install N-(quinolin-3-yl) groups, useful in HIV protease inhibitors [6] [7]. Benzyl bromide introduces arylalkyl substituents at N1, enhancing lipophilicity (log P increase: 0.8–1.2 units) [7].
The diazepanone carbonyl and C3-methylene enable late-stage diversification:
Table 3: Functionalization Reactions of 1,4-Diazepan-2-one
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
N-Alkylation | Methyl triflate, DCM, 0°C | N1-Methyl diazepinium triflate | Precursor for ring-opening |
Azetidine ring-opening | NaN₃/KCN/PhSNa, DMF, rt | 3-(2-Functional ethyl)-diazepinones | Peptidomimetics |
Ugi reaction | R-CHO, R₃N≡C, R'COOH | Tetrazole-diazepinone hybrids | Protease inhibitors |
Suzuki coupling | Aryl-B(OH)₂, Pd(PPh₃)₄ | 4-Aryl-1,4-diazepan-2-ones | Kinase inhibitor cores |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7